molecular formula C14H12FN3 B082953 1-(4-Fluorophenylmethyl)-2-aminobenzimidazole CAS No. 83783-69-1

1-(4-Fluorophenylmethyl)-2-aminobenzimidazole

Cat. No. B082953
CAS RN: 83783-69-1
M. Wt: 241.26 g/mol
InChI Key: XEARVXVLEKCISU-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include its classification based on functional groups or its role in biological systems or industrial processes.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product are also typically reported.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and selectivity. The mechanisms of these reactions may also be studied.



Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability. Its spectral properties (UV-Vis, IR, NMR, etc.) may also be reported.


Scientific Research Applications

Hydrogen Peroxide Sensing

1-(4-Fluorophenylmethyl)-2-aminobenzimidazole derivatives, such as 2-aminobenzimidazole, have been utilized in the development of sensors for detecting hydrogen peroxide. The fluorescence emission of these compounds is significantly quenched in the presence of hydrogen peroxide, making them effective for sensing applications. The quenching process involves the formation of a hydrogen-bonded complex with hydrogen peroxide, as demonstrated in studies like those by Atar et al. (2019) (Atar et al., 2019).

Polyimide/Silica Hybrid Films

2-(4-Aminophenyl)-5-aminobenzimidazole, a related compound, has been used in the creation of polyimide/silica hybrid films. These films exhibit novel inorganic morphologies, particularly at high temperatures, which include a change from homogeneous to sea-island and to co-continuous structures. This unique behavior is primarily due to hydrogen bonding interactions, as described in research by Deng et al. (2010) (Deng et al., 2010).

Antitumor Properties

Compounds like 2-(4-aminophenyl)benzothiazoles, which share structural similarities with 1-(4-Fluorophenylmethyl)-2-aminobenzimidazole, have been found to possess antitumor properties. They induce and are biotransformed by cytochrome P 450 1A1, leading to potential antitumor effects as discussed in studies by Bradshaw et al. (2002) (Bradshaw et al., 2002).

Dye Synthesis

4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one, a derivative of 2-aminobenzimidazole, has been utilized in the synthesis of novel phenylazopyrimidone dyes. These compounds have applications in various dyeing processes and have been studied for their absorption properties, as indicated by research from Karcı and Demirçalı (2006) (Karcı & Demirçalı, 2006).

Immunotropic Activity

2-Aminobenzimidazole and its derivatives have been evaluated for immunotropic activity. For instance, compounds such as 2‐Cinnamoylaminobenzimidazole have been tested for their potential effects on the humoral and cellular immune responses in mouse models, as explored by Nawrocka and Zimecki (1998) (Nawrocka & Zimecki, 1998).

Coordination Chemistry

1-(4-Fluorophenylmethyl)-2-aminobenzimidazole and related compounds have been used in coordination chemistry, particularly in the synthesis of bidentate bis(NHC) ligands with diverse NHC donors. This area of research, as discussed by Schick et al. (2014), focuses on the reaction of N-aminobenzimidazole with various compounds to yield biazoles with potential applications in catalysis (Schick et al., 2014).

Safety And Hazards

The compound’s toxicity and potential hazards would be assessed. This could involve in vitro and in vivo testing, and would also consider environmental impact.


Future Directions

This could involve potential applications of the compound, areas for further research, and possible modifications to improve its properties or activity.


properties

IUPAC Name

1-[(4-fluorophenyl)methyl]benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)17-14(18)16/h1-8H,9H2,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEARVXVLEKCISU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5057838
Record name 1-(4-Fluorobenzyl)-1H-benzimidazol-2-amine
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Molecular Weight

241.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenylmethyl)-2-aminobenzimidazole

CAS RN

83783-69-1
Record name 1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83783-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-1-((4-fluorophenyl)methyl)-1H-benzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083783691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Fluorobenzyl)-1H-benzimidazol-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1-[(4-fluorophenyl)methyl]-1H-benzimidazole
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Synthesis routes and methods I

Procedure details

A mixture of 11.3 parts of 1-[(4-fluorophenyl)methyl]-N-[1'-(phenylmethyl) -[1,3'-bipiperidin]-4-yl]-1H-benzimidazol-2-amine and 200 parts of methanol was hydrogenated at normal pressure and at room temperature with 2 parts of palladium-on-charcoal catalyst 10%. After the calculated amount of hydrogen was taken up, the catalyst was filtered off and the filtrate was evaporated. The residue was suspended in 2,2'-oxybispropane. The product was filtered off and dried, yielding 8.5 parts (91.5%) of N-([1,3'-bipiteridin]-4-yl)-1-[(4-fluorophenylmethyl]-1H-benzimidazol-2-amine (57).
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Synthesis routes and methods II

Procedure details

A mixture of 30 parts of 2-furanmethanol, 300 parts of a formaldehyde solution 4% in water and 145 parts of 1-[(4-fluorophenyl)-methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-amine dihydrobromide was stirred at 3° C. The mixture was allowed to reach slowly room temperature and stirring was continued for 3 days at room temperature. The reaction mixture was alkalized and extracted with dichloromethane. The extract was dried, filtered and evaporated. The residue was purified by column chromatography over silica gel using first trichloromethane and then a mixture of trichloromethane and methanol (90:10 by volume) as eluent. The pure fractions were collected and the eluent was evaporated. The residue was converted into the (E)-2-butenedioate salt and the free base was liberated again in the conventional manner. It was crystallized from a mixture of 2-propanone and 2,2'-oxybispropane, yielding 57 parts (44%) of 5-[[4-[[1-[(4-fluorophenyl)methyl]-1H-benzimdazol-2-yl]amino]-1-piperidinyl]methyl]-2-furanmethanol; mp. 148.8° C. (compound 47).
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Synthesis routes and methods III

Procedure details

To a stirred mixture of 23.5 parts of N-(4-fluorophenylmethyl)-1,2-benzenediamine and 14.4 parts of concentrated hydrochloric acid were added dropwise 9 parts of cyanamide at 100° C. After stirring for 3 hours at 100° C., there were added dropwise 10.5 parts of a sodium hydroxide solution 50%. Upon completion, stirring was continued overnight at reflux temperature. The reaction mixture was cooled and taken up in a mixture of water, trichloromethane and N,N-dimethylformamide. The organic phase was separated, dried, filtered and evaporated. The residue was stirred in trichloromethane. The product was filtered off and crystallized from trichloromethane, yielding 2.5 parts (9.5%) of 1-(4-fluorophenylmethyl)-1H-benzimidazol-2-amine; mp. 189.5° C. (int. 31).
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Synthesis routes and methods IV

Procedure details

A mixture of 1.2 parts of 2-chloroethanamine, 4.1 parts of 1-(4-fluorophenylmethyl)-N-[1-(2-isothiocyanatoethyl)-4-piperidinyl]-1H-benzimidazol-2-amine, 2.2 parts of sodium carbonate and 135 parts of tetrahydrofuran was stirred for 3 hours at room temperature. The mixture was heated to reflux and stirring was continued overnight at reflux temperature. The reaction mixture was filtered and the filtrate was evaporated. The residue was purified by column chromatography over silica gel using a mixture of trichloromethane and methanol, saturated with ammonia (95:5 by volume) as eluent. The pure fractions were collected and the eluent was evaporated. The residue was crystallized twice from acetonitrile, yielding 1 part of N-[1-[2-[4,5-dihydro-2-thiazolyl)amino]ethyl]-4-piperidinyl]-1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-amine; mp. 147.6° C. (compound 99).
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